N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide
Overview
Description
N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C15H12N2O2S and a molecular weight of 284.33 g/mol . This compound belongs to the class of benzothiazoles, which are known for their significant biological and pharmaceutical activities . Benzothiazoles are sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring .
Mechanism of Action
Target of Action
N-(4-Methoxy-2-benzothiazolyl)benzamide, also known as N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the function of these targets . This interaction can lead to the inhibition of essential biochemical processes in bacteria, leading to their death .
Biochemical Pathways
Given the targets it inhibits, it can be inferred that it affects a wide range of biochemical pathways, including dna replication, protein synthesis, and various metabolic pathways .
Result of Action
The result of the action of N-(4-Methoxy-2-benzothiazolyl)benzamide is the inhibition of essential biochemical processes in bacteria, leading to their death . This makes it a potential candidate for the development of new antibacterial agents.
Preparation Methods
The synthesis of N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. For example, the reaction of 2-aminothiophenol with benzaldehyde in a methanol-water mixed solvent at room temperature for 1 hour can yield benzothiazole derivatives efficiently .
Chemical Reactions Analysis
N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium chloride (NH4Cl) and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of 2-aminobenzothiazole with 1-cyanoacetyl-3,5-dimethylpyrazole can yield N-(2-benzothiazolyl)cyanoacetamides .
Scientific Research Applications
N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzothiazole derivatives are known for their anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and neuroprotective activities . These compounds are also used as enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Comparison with Similar Compounds
N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as N-(2-benzothiazolyl)cyanoacetamides and N-(6-methoxy-2-benzothiazolyl)cyanoacetamides . These compounds share similar structural features but may differ in their biological activities and applications. For instance, this compound may exhibit unique anti-cancer or anti-inflammatory properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBCPDBLXXFMOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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